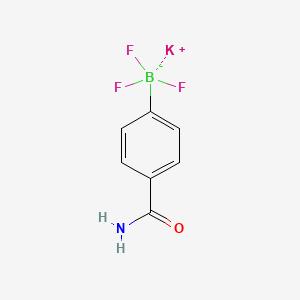

Potassium (4-aminocarbonylphenyl)trifluoroborate

Description

BenchChem offers high-quality Potassium (4-aminocarbonylphenyl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (4-aminocarbonylphenyl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(4-carbamoylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3NO.K/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H2,12,13);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTORUMAAKNFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C(=O)N)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660117 | |

| Record name | Potassium (4-carbamoylphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-63-1 | |

| Record name | Borate(1-), [4-(aminocarbonyl)phenyl]trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium (4-carbamoylphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Potassium (4-aminocarbonylphenyl)trifluoroborate

Foreword: The Strategic Importance of Potassium (4-aminocarbonylphenyl)trifluoroborate in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for molecular entities with enhanced pharmacological profiles is perpetual. Among the vast arsenal of synthetic building blocks, potassium organotrifluoroborates have emerged as exceptionally versatile and robust reagents.[1] Their superior stability, ease of handling, and predictable reactivity in a myriad of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, have solidified their position as indispensable tools for drug development professionals.[1]

This guide focuses on a particularly valuable member of this class: Potassium (4-aminocarbonylphenyl)trifluoroborate. The presence of the aminocarbonyl (carboxamide) functionality imparts a unique set of properties, offering a handle for further derivatization and influencing the pharmacokinetic and pharmacodynamic properties of parent molecules. This technical guide provides a comprehensive overview of the synthesis, characterization, and practical applications of this important reagent, grounded in established scientific principles and field-proven insights.

I. Synthesis of Potassium (4-aminocarbonylphenyl)trifluoroborate: A Robust and Scalable Protocol

The most direct and widely adopted method for the synthesis of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[1][2] This method is lauded for its operational simplicity, high yields, and the crystalline, air- and moisture-stable nature of the resulting trifluoroborate salt.

Underlying Principles of the Synthesis

The transformation from a boronic acid to a trifluoroborate involves the displacement of the hydroxyl groups on the boron atom by fluoride ions. The use of potassium hydrogen fluoride is critical; it serves as a convenient and effective source of fluoride ions in an aqueous medium.[2] The reaction proceeds readily at room temperature, and the desired product often precipitates from the reaction mixture, facilitating a straightforward isolation process.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of potassium aryltrifluoroborates.[2][3]

Materials and Reagents:

-

4-Carbamoylphenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Acetone

-

Diethyl ether

Procedure:

-

Dissolution of the Boronic Acid: In a suitable reaction vessel, dissolve 4-carbamoylphenylboronic acid in methanol.

-

Preparation of KHF₂ Solution: In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride.

-

Reaction: While stirring the boronic acid solution at room temperature, add the KHF₂ solution dropwise. A precipitate of Potassium (4-aminocarbonylphenyl)trifluoroborate should begin to form.

-

Reaction Completion and Isolation: Continue stirring the mixture at room temperature for a designated period (typically 1-2 hours) to ensure complete reaction. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid sequentially with cold methanol, acetone, and diethyl ether to remove any unreacted starting materials and impurities. Dry the final product under vacuum to obtain a fine, white crystalline solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for Potassium (4-aminocarbonylphenyl)trifluoroborate.

II. Comprehensive Characterization of Potassium (4-aminocarbonylphenyl)trifluoroborate

Rigorous characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized product. A multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), is essential.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of Potassium (4-aminocarbonylphenyl)trifluoroborate. A comprehensive analysis involves ¹H, ¹³C, ¹⁹F, and ¹¹B NMR.

General Considerations for NMR Analysis:

-

Solvent: Due to the salt-like nature of potassium organotrifluoroborates, a polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is typically used for NMR analysis.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F and ¹¹B NMR, external standards are often employed.

Expected NMR Data:

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features and Rationale |

| ¹H NMR | 7.0 - 8.5 | Aromatic protons will appear as multiplets in this region. The exact shifts and coupling patterns will depend on the substitution pattern. The amide protons (NH₂) will likely appear as a broad singlet, with its chemical shift being concentration and temperature-dependent. |

| ¹³C NMR | 120 - 170 | Aromatic carbons will resonate in the downfield region. The carbon attached to the boron atom is often observed as a broad signal due to quadrupolar relaxation of the boron nucleus. The carbonyl carbon of the amide will appear at the downfield end of this range. |

| ¹⁹F NMR | -130 to -150 | A characteristic broad singlet or a quartet is expected for the three equivalent fluorine atoms attached to the boron. The multiplicity can be influenced by coupling to the ¹¹B nucleus. |

| ¹¹B NMR | 0 to 10 | A quartet is typically observed due to the coupling with the three fluorine atoms (J-coupling). The chemical shift is indicative of a tetracoordinate boron species. |

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum is typically recorded on a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

Key Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | N-H stretch | Amide (NH₂) |

| ~1660 | C=O stretch (Amide I) | Amide |

| ~1600 | N-H bend (Amide II) | Amide |

| 1100 - 900 | B-F stretch | Trifluoroborate |

| 1600 - 1450 | C=C stretch | Aromatic ring |

C. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of potassium organotrifluoroborates.[4] The analysis is typically performed in negative ion mode to observe the trifluoroborate anion.

Expected Mass Spectrum Features:

-

Primary Ion: The primary ion observed in the negative mode will be the [M-K]⁻ anion, which corresponds to the (4-aminocarbonylphenyl)trifluoroborate anion.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement of the [M-K]⁻ ion, allowing for the confirmation of the elemental composition.[4]

Characterization Workflow Diagram

Caption: A multi-technique workflow for the characterization of Potassium (4-aminocarbonylphenyl)trifluoroborate.

III. Applications in Drug Development and Medicinal Chemistry

The utility of Potassium (4-aminocarbonylphenyl)trifluoroborate in drug discovery is primarily centered on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the facile introduction of the (4-aminocarbonylphenyl) moiety into a wide range of molecular scaffolds.

Key Advantages in Suzuki-Miyaura Coupling:

-

Stability and Handling: As previously mentioned, the air and moisture stability of potassium trifluoroborates simplifies their handling and storage compared to their boronic acid counterparts.[1]

-

Controlled Release of the Active Species: Under the basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate slowly hydrolyzes to the corresponding boronic acid, which is the active species in the catalytic cycle. This slow release can minimize side reactions associated with high concentrations of boronic acids.

-

Functional Group Tolerance: The reaction is tolerant of a wide array of functional groups, a critical feature in the synthesis of complex, polyfunctional drug molecules.

The Role of the Aminocarbonylphenyl Moiety:

The (4-aminocarbonylphenyl) group is a common structural motif in pharmaceuticals. The amide functionality can:

-

Engage in Hydrogen Bonding: The amide N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, facilitating crucial interactions with biological targets such as enzymes and receptors.

-

Modulate Physicochemical Properties: The introduction of this polar group can influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are key parameters in drug design.

-

Serve as a Synthetic Handle: The amide can be further functionalized or serve as a precursor to other functional groups.

IV. Conclusion: A Versatile and Enabling Reagent

Potassium (4-aminocarbonylphenyl)trifluoroborate stands as a testament to the enabling power of modern synthetic reagents. Its straightforward synthesis, robust stability, and versatile reactivity make it an invaluable asset for researchers and scientists in the pharmaceutical industry. This guide has provided a comprehensive overview of its synthesis and characterization, underpinned by established scientific principles and practical, field-tested methodologies. As the demand for novel therapeutics continues to grow, the strategic application of well-characterized and reliable building blocks like Potassium (4-aminocarbonylphenyl)trifluoroborate will undoubtedly play a pivotal role in accelerating the discovery and development of the next generation of medicines.

V. References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288–325. [Link]

-

Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Acc. Chem. Res.2007 , 40 (4), 275–286. [Link]

-

Molander, G. A.; Cavalcanti, L. N.; García-García, C. Nickel-Catalyzed Borylation of Aryl and Heteroaryl Halides and Pseudohalides with Tetrahydroxydiboron. J. Org. Chem.2013 , 78 (12), 6427–6439. [Link]

-

Murphy, J. M.; Tzschucke, C. C.; Hartwig, J. F. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Org. Lett.2007 , 9 (5), 757–760. [Link]

-

Molander, G. A.; Siddiqui, S. Z.; Fleury-Brégeot, N. Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Org. Synth.2012 , 89, 247. [Link]

-

Pertusati, F.; Jog, P. V.; Prakash, G. K. S. Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Org. Synth.2011 , 88, 232. [Link]

-

Petrillo, D. E.; Kohli, R. K.; Molander, G. A. Accurate mass determination of organotrifluoroborates. Tetrahedron Lett.2006 , 47 (41), 7475-7477. [Link]

-

Oliveira, R. A.; da Silva, R. O.; Molander, G. A.; Menezes, P. H. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magn. Reson. Chem.2009 , 47 (10), 873-878. [Link]

-

Polfer, N. C.; Paizs, B.; Snoek, L. C.; Compagnon, I.; Suhai, S.; Meijer, G.; von Helden, G.; Oomens, J. Infrared Fingerprint Spectroscopy and Theoretical Studies of Potassium Ion Tagged Amino Acids and Peptides in the Gas Phase. J. Am. Chem. Soc.2005 , 127 (23), 8571–8579. [Link]

-

PubChem Compound Summary for CID 44717231, Potassium (2-aminocarbonylphenyl)trifluoroborate. National Center for Biotechnology Information. [Link]

Sources

physical and chemical properties of Potassium (4-aminocarbonylphenyl)trifluoroborate

This guide provides a comprehensive overview of the physical and chemical properties of Potassium (4-aminocarbonylphenyl)trifluoroborate, a versatile and stable reagent with significant applications in synthetic chemistry, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who are seeking a deeper understanding of this compound's characteristics and utility.

Introduction: The Rise of Organotrifluoroborates

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1] While boronic acids have traditionally been the workhorses in these reactions, their inherent instability and tendency to undergo protodeboronation can lead to challenges in purification and stoichiometry. The advent of potassium organotrifluoroborates has offered a robust solution to these limitations. These crystalline, air- and moisture-stable salts serve as protected forms of boronic acids, exhibiting enhanced stability and ease of handling, making them highly valuable reagents in a synthetic chemist's toolkit.[2] Potassium (4-aminocarbonylphenyl)trifluoroborate, in particular, provides a stable and efficient means of introducing the 4-carbamoylphenyl moiety, a common structural motif in medicinally relevant molecules.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory. This section details the key characteristics of Potassium (4-aminocarbonylphenyl)trifluoroborate.

General Characteristics

Potassium (4-aminocarbonylphenyl)trifluoroborate is a white to off-white solid, a characteristic shared by many potassium organotrifluoroborates.[3] Its stability under ambient conditions is a significant advantage over the corresponding boronic acid, allowing for long-term storage without degradation.

| Property | Value | Reference |

| CAS Number | 850623-63-1 | [4] |

| Molecular Formula | C₇H₆BF₃KNO | [4] |

| Molecular Weight | 227.03 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Melting Point | >300 °C | |

| Storage Temperature | 2-8°C |

Solubility

Qualitative solubility studies indicate that potassium organotrifluoroborates are generally soluble in polar organic solvents.[5] For Potassium (4-aminocarbonylphenyl)trifluoroborate, the following solubility profile can be expected:

| Solvent | Solubility | Reference |

| Water | Slightly soluble | [5] |

| Methanol | Soluble | [5] |

| Acetonitrile | Soluble | [6] |

| Acetone | Soluble | [6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5][7] |

| Dichloromethane | Poorly soluble | N/A |

| Toluene | Poorly soluble | N/A |

| Hexanes | Insoluble | N/A |

Synthesis and Purification

The synthesis of potassium organotrifluoroborates is typically a straightforward process, involving the conversion of a corresponding organoboron precursor, most commonly a boronic acid, with potassium hydrogen fluoride (KHF₂).[8] This method is highly efficient and generally provides the desired product in high yield and purity.

Synthetic Pathway

The most direct route to Potassium (4-aminocarbonylphenyl)trifluoroborate is from 4-carbamoylphenylboronic acid. The reaction proceeds via the displacement of the hydroxyl groups on the boron atom by fluoride ions from KHF₂.

Caption: Synthetic route to Potassium (4-aminocarbonylphenyl)trifluoroborate.

Experimental Protocol

The following is a representative, detailed protocol for the synthesis of Potassium (4-aminocarbonylphenyl)trifluoroborate from 4-carbamoylphenylboronic acid.

Materials:

-

4-Carbamoylphenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH)

-

Deionized water

-

Acetone

-

Diethyl ether

Procedure:

-

In a flask, dissolve 4-carbamoylphenylboronic acid (1.0 eq) in methanol.

-

In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride (3.0-4.0 eq).

-

Cool the boronic acid solution in an ice bath and add the KHF₂ solution dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Remove the methanol under reduced pressure.

-

Collect the resulting solid by vacuum filtration and wash with cold water and diethyl ether.

-

For further purification, the crude product can be dissolved in hot acetone, filtered to remove any insoluble impurities, and then precipitated by the addition of diethyl ether.[5]

-

Dry the purified product under vacuum to yield Potassium (4-aminocarbonylphenyl)trifluoroborate as a white solid.

Analytical Characterization

The structural integrity and purity of Potassium (4-aminocarbonylphenyl)trifluoroborate are typically confirmed using a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of organotrifluoroborates. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), which provides good solubility for these salts.[5]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl ring and the protons of the aminocarbonyl group. The aromatic protons typically appear as two doublets in the range of δ 7.0-8.0 ppm, corresponding to the ortho and meta protons relative to the trifluoroborate group. The amide protons will appear as two broad singlets.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the carbonyl carbon. The carbon atom attached to the boron (C-B bond) often shows a broad signal due to quadrupolar relaxation of the boron nucleus.[1]

-

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and will exhibit a sharp singlet for the three equivalent fluorine atoms of the trifluoroborate group.

-

¹¹B NMR: The boron NMR spectrum will show a characteristic quartet due to the coupling with the three fluorine atoms.

Note: While the general characteristics of the NMR spectra are described, specific chemical shift values and coupling constants for Potassium (4-aminocarbonylphenyl)trifluoroborate were not available in the cited literature.

Chemical Properties and Applications

The primary utility of Potassium (4-aminocarbonylphenyl)trifluoroborate lies in its application as a stable and efficient nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2]

Suzuki-Miyaura Cross-Coupling Reactions

This reaction enables the formation of a C-C bond between the 4-aminocarbonylphenyl group and a variety of aryl or heteroaryl halides or triflates. The trifluoroborate salt offers high functional group tolerance and often leads to high yields of the desired biaryl products.[9]

Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.

Representative Reaction Conditions

While a specific example for Potassium (4-aminocarbonylphenyl)trifluoroborate was not found in the reviewed literature, a general protocol for the Suzuki-Miyaura coupling of potassium organotrifluoroborates with an aryl halide, such as 4-bromoanisole, is as follows:

Materials:

-

Potassium (4-aminocarbonylphenyl)trifluoroborate (1.1 eq)

-

4-Bromoanisole (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

RuPhos (4-10 mol%)

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 eq)

-

Toluene

-

Water

Procedure:

-

To a reaction vessel, add Potassium (4-aminocarbonylphenyl)trifluoroborate, 4-bromoanisole, palladium(II) acetate, RuPhos, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4'-methoxy-[1,1'-biphenyl]-4-carboxamide.

This robust methodology allows for the synthesis of a wide array of biaryl compounds with the 4-carbamoylphenyl moiety, which are of significant interest in medicinal chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Potassium (4-aminocarbonylphenyl)trifluoroborate.

Hazard Identification

Based on data for similar potassium organotrifluoroborates, the following hazards are anticipated:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[10]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[10]

-

Handling: Avoid generating dust. Use appropriate tools for transferring the solid.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C.

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Note: This safety information is based on general data for potassium organotrifluoroborates. It is highly recommended to consult a specific Safety Data Sheet (SDS) for Potassium (4-aminocarbonylphenyl)trifluoroborate if available.

Conclusion

Potassium (4-aminocarbonylphenyl)trifluoroborate is a highly stable, easy-to-handle, and versatile reagent for the introduction of the 4-carbamoylphenyl group in organic synthesis. Its superior stability compared to the corresponding boronic acid makes it an attractive choice for applications in drug discovery and development, where reliability and reproducibility are paramount. The straightforward synthesis and robust performance in Suzuki-Miyaura cross-coupling reactions underscore its value as a key building block for the construction of complex molecular architectures.

References

- Batey, R. A., Thadani, A. N., & Smil, D. V. (1999).

- Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.

- Molander, G. A., & Petrillo, D. E. (2008).

- Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878.

- Oliveira, R. A., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878.

-

Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. Retrieved from [Link]

- Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327.

- Molander, G. A., & Cavalcanti, L. N. (2013). Nickel-Catalyzed Borylation of Aryl and Hetaryl Halides and Pseudohalides with Tetrahydroxydiboron. The Journal of Organic Chemistry, 78(13), 6427–6439.

- Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5548–5554.

- Molander, G. A., & Trice, S. L. J. (2012). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 14(15), 3956–3959.

- Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747.

- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.

-

ChemUniverse. (n.d.). POTASSIUM (4-AMINOCARBONYLPHENYL)TRIFLUOROBORATE [P78362]. Retrieved from [Link]

- Carl ROTH. (2025). Safety Data Sheet: Potassium tetrafluoroborate.

- Fisher Scientific. (2011). SAFETY DATA SHEET: POTASSIUM VINYLTRIFLUOROBORATE.

- Molander, G. A., & Ham, J. (2006).

- Molander, G. A., & Figueroa, R. (2006).

- Sebelius, S., Olsson, V. J., & Szabó, K. J. (2005). Palladium Pincer Complex Catalyzed Borylation of α,β-Unsaturated Acceptors. A Mild and General Route to β-Borylated Carbonyl Compounds. Journal of the American Chemical Society, 127(31), 10478–10479.

- Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Iridium-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760.

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 3. Potassium isopropenyltrifluoroborate CAS#: 395083-14-4 [amp.chemicalbook.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 9. isg.ku.edu.tr [isg.ku.edu.tr]

- 10. carlroth.com [carlroth.com]

An In-depth Technical Guide to Potassium (4-aminocarbonylphenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (4-aminocarbonylphenyl)trifluoroborate, with CAS number 850623-70-0, is a versatile and highly stable organoboron compound. As a member of the potassium organotrifluoroborate salt family, it serves as a valuable precursor to the corresponding boronic acid, offering significant advantages in terms of stability and handling. These salts are crystalline, air- and moisture-stable solids, which circumvents many of the challenges associated with the use of boronic acids, such as their propensity for dehydration to form cyclic boroxines and their susceptibility to protodeboronation.

This guide provides a comprehensive overview of the synthesis, properties, and applications of Potassium (4-aminocarbonylphenyl)trifluoroborate, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions and its potential applications in medicinal chemistry, particularly in the synthesis of complex molecules such as PARP (Poly(ADP-ribose) polymerase) inhibitors.

Physicochemical Properties

Potassium (4-aminocarbonylphenyl)trifluoroborate is a white solid with the molecular formula C7H6BF3KNO and a molecular weight of 227.03 g/mol . Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 850623-70-0 | N/A |

| Molecular Formula | C7H6BF3KNO | N/A |

| Molecular Weight | 227.03 g/mol | N/A |

| Melting Point | >300 °C | [1] |

| Appearance | Solid | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of Potassium (4-aminocarbonylphenyl)trifluoroborate

The most common and straightforward method for the synthesis of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF2). This method is generally high-yielding and results in a stable, crystalline product that can be easily isolated.

General Synthetic Protocol

The following is a generalized, yet detailed, step-by-step protocol for the synthesis of Potassium (4-aminocarbonylphenyl)trifluoroborate from 4-aminocarbonylphenylboronic acid.

Materials:

-

4-Aminocarbonylphenylboronic acid

-

Potassium hydrogen fluoride (KHF2)

-

Methanol (MeOH)

-

Water (H2O)

-

Acetone

-

Diethyl ether (Et2O)

Procedure:

-

In a suitable reaction vessel, dissolve 4-aminocarbonylphenylboronic acid in methanol.

-

In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (approximately 3-4 equivalents).

-

Cool the boronic acid solution in an ice bath.

-

Slowly add the KHF2 solution to the cooled boronic acid solution with vigorous stirring. A precipitate will form.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure complete reaction.

-

Remove the solvent under reduced pressure.

-

The resulting solid residue is then triturated with hot acetone to dissolve the potassium trifluoroborate salt, leaving behind inorganic salts.

-

Filter the hot acetone solution to remove any insoluble inorganic byproducts.

-

Concentrate the acetone filtrate until the product begins to crystallize.

-

Add diethyl ether to the concentrated acetone solution to precipitate the final product.

-

Isolate the white, crystalline product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

Spectral Characterization

Detailed spectral data for Potassium (4-aminocarbonylphenyl)trifluoroborate is not widely available in the public domain. However, based on extensive studies of other potassium aryltrifluoroborates, the expected spectral characteristics can be inferred[2][3].

-

¹H NMR: The aromatic protons would be expected to appear in the range of δ 7.0-8.0 ppm. The amide protons would likely appear as a broad singlet.

-

¹³C NMR: The aromatic carbons would resonate in the typical downfield region (δ 120-140 ppm). The carbon attached to the boron atom is often observed as a broad signal due to quadrupolar relaxation of the boron nucleus. The carbonyl carbon of the amide would be expected around δ 165-175 ppm.

-

¹⁹F NMR: A characteristic quartet is expected for the trifluoroborate group due to coupling with the ¹¹B nucleus. The chemical shift for aryltrifluoroborates typically falls in the range of -135 to -145 ppm.

-

¹¹B NMR: A quartet is expected due to coupling with the three fluorine atoms.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching of the amide (around 3400-3200 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and strong B-F stretching vibrations (around 1100-1000 cm⁻¹).

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Potassium organotrifluoroborates have emerged as superior coupling partners in these reactions due to their stability and ease of handling. The reaction mechanism is believed to involve a slow, in-situ hydrolysis of the trifluoroborate to the corresponding boronic acid, which then enters the catalytic cycle. This slow-release mechanism can help to minimize side reactions.

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of Potassium (4-aminocarbonylphenyl)trifluoroborate with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

Potassium (4-aminocarbonylphenyl)trifluoroborate

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Phosphine ligand (e.g., SPhos, RuPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)

Procedure:

-

To a reaction vessel, add Potassium (4-aminocarbonylphenyl)trifluoroborate (1.0-1.5 equiv.), the aryl halide (1.0 equiv.), and the base (2-3 equiv.).

-

Add the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Application in Medicinal Chemistry: Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Many PARP inhibitors feature a biaryl scaffold, which can be efficiently synthesized using Suzuki-Miyaura cross-coupling reactions. While a direct synthesis of a known PARP inhibitor using Potassium (4-aminocarbonylphenyl)trifluoroborate is not readily found in the literature, its structure makes it an ideal building block for the synthesis of analogues of PARP inhibitors like Olaparib or Rucaparib. The 4-aminocarbonylphenyl moiety is a common structural motif in these molecules.

For instance, the core of many PARP inhibitors contains a phthalazinone or a similar heterocyclic system linked to a substituted phenyl ring. Potassium (4-aminocarbonylphenyl)trifluoroborate could be coupled with a halogenated heterocyclic core to construct the key biaryl linkage.

Sources

Introduction: Re-engineering the Suzuki-Miyaura Reaction with Organotrifluoroborates

An In-Depth Technical Guide to the Suzuki Coupling Mechanism of Potassium (4-aminocarbonylphenyl)trifluoroborate

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] While traditionally reliant on boronic acids, the inherent challenges of these reagents—namely their instability, propensity for side reactions, and difficult handling—have spurred the development of superior alternatives.[1][4] Among these, potassium organotrifluoroborates have emerged as a class of exceptionally robust and versatile coupling partners.[3][4]

These crystalline, air- and moisture-stable solids simplify handling and storage, representing a significant leap forward in operational efficiency.[1][5] This guide focuses specifically on Potassium (4-aminocarbonylphenyl)trifluoroborate , a reagent of particular interest to the pharmaceutical and drug development sectors. The embedded 4-aminocarbonylphenyl (benzamide) moiety is a privileged scaffold in medicinal chemistry, and understanding the precise mechanism of its coupling is paramount for the rational design and synthesis of novel therapeutic agents.[6][7][8] We will dissect the mechanistic nuances of this reagent, moving from its unique chemical properties to its role within the palladium catalytic cycle and its practical application in the laboratory.

Part 1: The Foundational Chemistry of Potassium Organotrifluoroborates

The superior performance of potassium organotrifluoroborates is not incidental; it is a direct consequence of their unique structure and reactivity profile. Understanding these principles is critical to harnessing their full potential.

The "Protected Boronic Acid": A Paradigm of Stability

Unlike boronic acids, which often exist as complex mixtures of cyclic trimeric anhydrides (boroxines) and are susceptible to degradation, organotrifluoroborates are monomeric, crystalline solids with indefinite benchtop stability.[9][10] This stability is conferred by the tetracoordinate boron center, which is fortified by three strong, electron-withdrawing boron-fluorine bonds.[3][5] This structure effectively "protects" the reactive carbon-boron bond from premature and undesired reactions, such as protodeboronation and oxidation, that can plague boronic acid couplings.[3][5][11][12]

The Gateway to Reactivity: Controlled Hydrolysis and Slow Release

The inertness of the trifluoroborate salt is the key to its stability, but this protection must be removed to engage in the catalytic cycle. The active nucleophilic species in the Suzuki coupling is not the trifluoroborate itself, but the corresponding boronic acid, which is generated in situ through hydrolysis.[13][14][15][16]

This hydrolysis step is the mechanistic cornerstone of the reagent's efficacy. Under the basic, aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate undergoes a stepwise substitution of fluoride ions for hydroxide ions, slowly releasing the active boronic acid.[13][14] This "slow-release" mechanism is a critical advantage; by maintaining a low, steady-state concentration of the highly reactive boronic acid, it dramatically minimizes common side reactions like oxidative homocoupling.[11][13][14][15][16] The rate of this release is a finely tuned process influenced by factors including the base, solvent composition, temperature, and even the surface of the reaction vessel.[13][14][15]

Part 2: The Catalytic Cycle in Detail

With the active (4-aminocarbonylphenyl)boronic acid slowly being generated in the reaction medium, it can now enter the palladium-catalyzed cycle. The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[2][17][18]

Step 3: Reductive Elimination

Following transmetalation, the resulting diorganopalladium(II) complex holds both organic partners destined for coupling. This intermediate undergoes reductive elimination, where the two organic groups are expelled from the palladium coordination sphere, forming the new carbon-carbon bond of the final biaryl product. [17][18][19]This step regenerates the catalytically active Pd(0) species, which is then free to re-enter the cycle, enabling the process to repeat until the limiting reagent is consumed. [2][17][19]

Part 3: Practical Implementation and Experimental Protocol

A robust mechanistic understanding enables the design of efficient and reproducible synthetic procedures. The following sections provide validated protocols for the synthesis and application of Potassium (4-aminocarbonylphenyl)trifluoroborate.

Synthesis of Potassium (4-aminocarbonylphenyl)trifluoroborate

This reagent is readily prepared from its corresponding boronic acid, a procedure adaptable to multi-gram scales.

Protocol:

-

Setup: To a round-bottomed flask equipped with a magnetic stir bar, add (4-aminocarbonylphenyl)boronic acid (1.0 equiv) and methanol (approx. 3.5 mL per gram of boronic acid).

-

Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.

-

Addition of KHF₂: In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (approx. 3.0 equiv). Add this solution portion-wise to the stirred, cooled methanolic solution over 10-15 minutes. A thick white precipitate will form.

-

Stirring: Remove the ice bath and allow the slurry to stir at room temperature for 30-60 minutes to ensure complete conversion.

-

Isolation: Isolate the white solid by vacuum filtration through a Büchner funnel.

-

Washing: Wash the filter cake sequentially with cold methanol and then diethyl ether to remove any unreacted starting material and water.

-

Drying: Dry the resulting crystalline solid under high vacuum to yield Potassium (4-aminocarbonylphenyl)trifluoroborate.

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol details the coupling of Potassium (4-aminocarbonylphenyl)trifluoroborate with a representative aryl bromide.

Workflow Overview

Reagents and Equipment:

-

Reactants: Aryl Bromide (1.0 equiv), Potassium (4-aminocarbonylphenyl)trifluoroborate (1.2–1.5 equiv).

-

Catalyst System: Pd(OAc)₂ (1–3 mol %), RuPhos (2–6 mol %).

-

Base: K₂CO₃ or Cs₂CO₃ (2–3 equiv).

-

Solvent: Toluene/Water or THF/Water (typically in a 9:1 or 10:1 ratio).

-

Equipment: Schlenk flask or sealed vial, magnetic stirrer/hotplate, inert gas line (N₂ or Ar), standard glassware for workup and chromatography.

Step-by-Step Procedure:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), Potassium (4-aminocarbonylphenyl)trifluoroborate (1.5 equiv), palladium(II) acetate (2 mol %), RuPhos (4 mol %), and potassium carbonate (3 equiv).

-

Solvent Addition: Add the degassed solvent mixture (e.g., THF/H₂O 10:1) via syringe.

-

Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 4–24 hours).

-

Cooling and Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic extracts and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure biaryl product.

Rationale for Component Selection

-

Catalyst/Ligand: The combination of a simple Pd(II) precatalyst with a bulky, electron-rich biarylphosphine ligand like RuPhos is crucial. [9]The ligand facilitates the in-situ reduction of Pd(II) to Pd(0), stabilizes the active catalyst, and promotes the key oxidative addition and reductive elimination steps. [9][20]* Base and Solvent: The use of a base (K₂CO₃, Cs₂CO₃) in an aqueous co-solvent system is non-negotiable. [21][22]It is mechanistically required to drive the essential hydrolysis of the trifluoroborate to the active boronic acid and to facilitate the transmetalation step. [5][23][21]

Typical Reaction Parameters

The versatility of this method allows for the coupling of (4-aminocarbonylphenyl)trifluoroborate with a range of electrophiles.

| Electrophile Class | Typical Catalyst System | Base | Solvent System | Temp (°C) | Typical Yield (%) |

| Aryl Bromides | Pd(OAc)₂ / RuPhos | K₂CO₃ | THF / H₂O | 80 | 75–95 |

| Aryl Chlorides (Activated) | Pd(OAc)₂ / SPhos | K₂CO₃ | EtOH / H₂O | 80 | 70–90 [21] |

| Aryl Chlorides (Unactivated) | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 65–85 [12] |

| Aryl Triflates | PdCl₂(dppf) | Cs₂CO₃ | THF / H₂O | 65 | 70–90 |

Table 1: Summary of representative conditions for Suzuki-Miyaura coupling.

Conclusion

Potassium (4-aminocarbonylphenyl)trifluoroborate is more than just another organoboron reagent; it is an engineered solution to the classic challenges of the Suzuki-Miyaura reaction. Its exceptional stability, coupled with a controlled, in situ release of the active boronic acid, provides a highly efficient and reproducible platform for the synthesis of complex molecules. The mechanistic pathway, proceeding through a kinetically favored palladium-hydroxo intermediate during transmetalation, underscores the critical and multifaceted role of the base and aqueous solvent system. For researchers in drug discovery and development, a deep understanding of this mechanism is not merely academic—it is the key to unlocking new synthetic possibilities and accelerating the creation of next-generation therapeutics bearing the vital benzamide pharmacophore.

References

-

Lennox, A. J. J., & Lloyd-jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling (Presentation). [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(4), 634-645. [Link]

-

Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed, 22519503. [Link]

-

BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]

-

Amatore, C., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(19), 4584–4595. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833-846. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]

-

Schäfer, A., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 11(4), 1827–1832. [Link]

-

Lloyd-Jones, G. C. (2013). Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Israel Journal of Chemistry, 53(11-12), 826-843. [Link]

-

The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 9(7), 1287–1290. [Link]

-

Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(31), 5376-5380. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

-

Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 10(1), 129–131. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Discover the Versatility of 4-Aminophenylboronic Acid Pinacol Ester in Pharmaceutical Synthesis. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Molander, G. A., et al. (2010). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 75(13), 4616–4619. [Link]

-

Vilas-Boas, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Singh, A. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6608. [Link]

-

Tondi, D., et al. (2007). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5446–5450. [Link]

-

Pertusati, F., et al. (2012). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses, 89, 26. [Link]

-

Molander, G. A., et al. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 423. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 108(1), 288-325. [Link]

-

Vilas-Boas, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 12. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pure.ed.ac.uk [pure.ed.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Yoneda Labs [yonedalabs.com]

- 20. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Suzuki Coupling [organic-chemistry.org]

A Senior Application Scientist's Guide to Determining the Solubility of Potassium (4-aminocarbonylphenyl)trifluoroborate in Organic Solvents

Abstract

Potassium (4-aminocarbonylphenyl)trifluoroborate is a versatile reagent in modern synthetic chemistry, particularly valued for its stability and utility in Suzuki-Miyaura cross-coupling reactions. However, its effective use is fundamentally governed by its solubility in the chosen reaction medium. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of this important organoboron salt. Moving beyond a simple data sheet, this document elucidates the theoretical principles governing solubility, presents a rigorous, field-proven experimental protocol, and offers insights into interpreting the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible solubility data critical for reaction optimization, purification, and process scale-up.

Introduction: The "Why" Behind Solubility

Potassium organotrifluoroborate salts, introduced as stable and easily handled alternatives to boronic acids, have become indispensable tools in organic synthesis.[1] Potassium (4-aminocarbonylphenyl)trifluoroborate, with its distinct phenyl ring, polar amide group, and ionic trifluoroborate moiety, presents a unique and complex solubility profile.

Understanding its solubility is not an academic exercise; it is a critical prerequisite for practical success. Key processes impacted include:

-

Reaction Kinetics: In heterogeneous reaction mixtures, the rate is often limited by the dissolution of the solid reagent. Optimizing the solvent for maximum solubility can significantly accelerate reaction times and improve efficiency.

-

Stoichiometry: Inaccurate assumptions about solubility can lead to the use of a large, undissolved excess of the reagent, complicating purification and generating waste.

-

Purification: Knowledge of solubility is essential for developing effective crystallization and extraction procedures. Separation of the desired product is often facilitated by the low solubility of potassium trifluoroborate salts in many organic solvents.[2]

-

Process Safety and Scalability: Consistent and predictable solubility is paramount for developing safe, scalable, and reproducible chemical processes.

This guide will empower the researcher to systematically evaluate and quantify the solubility of this reagent, transforming trial-and-error solvent screening into a rational, data-driven process.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational starting point for predicting solubility.[3][4] The structure of Potassium (4-aminocarbonylphenyl)trifluoroborate suggests it will behave as follows:

-

Ionic Component (K⁺[RBF₃]⁻): The ionic nature of the salt necessitates solvents with a high dielectric constant capable of stabilizing the separated ions. This favors polar solvents.

-

Polar Group (-C(O)NH₂): The aminocarbonyl (amide) group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. Solvents that can engage in hydrogen bonding (polar protic) or have strong dipole moments (polar aprotic) will effectively solvate this part of the molecule.

-

Aromatic System (Phenyl Ring): The phenyl ring is nonpolar and will have favorable interactions with solvents that have aromatic or nonpolar character.

Based on this analysis, we can hypothesize that polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) will be excellent candidates, as they can effectively solvate the potassium cation and interact with the polar amide group.[2] Polar protic solvents like methanol may also show good solubility. Conversely, nonpolar solvents like hexane and toluene are expected to be poor solvents for this salt.[2]

A Validated Experimental Protocol for Solubility Determination

To generate reliable quantitative data, a robust and reproducible experimental method is essential. The isothermal shake-flask method is a gold-standard technique, recognized by organizations like the OECD for its accuracy.[5][6][7][8] The following protocol is a detailed, step-by-step guide adapted for the specific context of organic solvents.

Core Principle

The method involves agitating an excess amount of the solid solute in the chosen solvent at a constant temperature for a sufficient period to reach thermodynamic equilibrium. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the saturated liquid phase (the supernatant) is quantified.

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Experimental Workflow.

Step-by-Step Methodology

Materials:

-

Potassium (4-aminocarbonylphenyl)trifluoroborate (CAS: 850623-63-1)[9]

-

High-purity organic solvents (e.g., DMSO, DMF, Acetonitrile, Methanol, THF, Dichloromethane, Toluene)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringes and syringe filters (0.2 µm PTFE or similar, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Protocol:

-

Preparation of Test Samples:

-

Action: Add an excess amount of Potassium (4-aminocarbonylphenyl)trifluoroborate to a series of vials. A good starting point is ~100 mg of solid.

-

Causality: Using a clear excess ensures that the solution will become saturated, which is the definition of solubility.

-

Action: Accurately add a known volume (e.g., 2.00 mL) of the desired organic solvent to each vial.

-

Action: Seal the vials tightly to prevent solvent evaporation.

-

Self-Validation: Prepare each solvent condition in triplicate to assess reproducibility and calculate standard deviation.

-

-

Equilibration:

-

Action: Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Causality: Constant temperature is critical as solubility is highly temperature-dependent.[10][11]

-

Action: Agitate the samples for a predetermined time, typically 24 to 48 hours.

-

Causality: This extended period ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute. A preliminary test can confirm the minimum time needed to reach a plateau in concentration.[6]

-

-

Phase Separation:

-

Action: Remove the vials from the shaker and allow them to stand undisturbed for at least one hour in the same temperature-controlled environment.

-

Causality: This allows the undissolved solid to settle, making it easier to sample the supernatant.

-

Action: Carefully draw an aliquot of the clear supernatant using a syringe fitted with a 0.2 µm solvent-compatible filter.

-

Causality: Filtration is the most critical step to ensure no microscopic solid particles are transferred, which would artificially inflate the measured solubility.[12]

-

-

Quantification:

-

Action: Immediately transfer the filtered aliquot into a pre-weighed volumetric flask and dilute with a suitable solvent (often the mobile phase for HPLC). Record the exact dilution factor.

-

Causality: Dilution prevents the solute from precipitating out of the saturated solution upon cooling and brings the concentration into the linear range of the analytical instrument.

-

Action: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) against a calibration curve prepared from stock solutions of known concentrations.

-

Self-Validation: The calibration curve, with an R² value > 0.99, validates the accuracy of the quantification method.

-

Data Presentation and Interpretation

All quantitative data should be collated into a structured table for clear comparison. This allows for easy identification of trends and aids in rational solvent selection.

Table 1: Solubility of Potassium (4-aminocarbonylphenyl)trifluoroborate at 25°C

| Solvent | Solvent Type | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

| DMSO | Polar Aprotic | 46.7 | [Experimental Data] | [Calculated Data] |

| DMF | Polar Aprotic | 36.7 | [Experimental Data] | [Calculated Data] |

| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Data] | [Calculated Data] |

| Methanol | Polar Protic | 32.7 | [Experimental Data] | [Calculated Data] |

| Acetone | Polar Aprotic | 20.7 | [Experimental Data] | [Calculated Data] |

| THF | Polar Aprotic | 7.6 | [Experimental Data] | [Calculated Data] |

| Dichloromethane | Halogenated | 9.1 | [Experimental Data] | [Calculated Data] |

| Toluene | Aromatic | 2.4 | [Experimental Data] | [Calculated Data] |

| Hexane | Nonpolar | 1.9 | [Experimental Data] | [Calculated Data] |

Note: Dielectric constants are approximate literature values. Experimental data is to be filled in by the researcher.

Interpreting the Results

The experimental data is expected to align with the theoretical framework. A high solubility in DMSO and DMF would confirm the dominant role of solvent polarity and the ability to solvate the ionic components. Moderate solubility in methanol and acetonitrile would also be consistent with general observations for potassium organotrifluoroborates.[1][2] Very low solubility in toluene and hexane would underscore the unsuitability of nonpolar solvents for this polar, ionic salt.

Caption: Solute-Solvent Interaction Map.

Safety and Handling

As a Senior Application Scientist, safety is the foremost priority. Always consult the most recent Safety Data Sheet (SDS) before handling any chemical.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

-

Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]

-

Health Hazards: This compound may cause skin and serious eye irritation.[9] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice if irritation persists.[13]

-

Solvent Hazards: The organic solvents used in this protocol have their own specific hazards (flammability, toxicity). Ensure they are handled with appropriate precautions in a fume hood.

Conclusion

Determining the solubility of Potassium (4-aminocarbonylphenyl)trifluoroborate is a foundational step in harnessing its full synthetic potential. This guide provides the theoretical understanding and a robust, validated experimental protocol to empower researchers to generate high-quality, reliable data. By moving beyond simple screening and adopting a quantitative, systematic approach, scientists can optimize reaction conditions, streamline purification processes, and build more efficient and scalable synthetic routes. The principles and methodologies outlined here serve as a reliable blueprint for the rational application of this valuable reagent in research and development.

References

-

Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 11(12), 2361–2364. [Link]

-

Phytosafe. (n.d.). OECD 105. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD iLibrary. (n.d.). Test No. 105: Water Solubility. [Link]

-

Organic Syntheses Procedure. (n.d.). Preparation of Tetrabutylammonium Phenyltrifluoroborate. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

-

University of Toronto. (n.d.). Solubility of Organic Compounds. [Link]

-

ResearchGate. (2017). Solubility of KF in four organic solvents and thermodynamic dissolution functions. [Link]

-

Chemistry LibreTexts. (2023). Factors affecting solubility. [Link]

-

ElectronicsAndBooks. (n.d.). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (Vol. 1). John Wiley & Sons. [Link]

-

Scribd. (n.d.). Solubility test for Organic Compounds. [Link]

-

De Voogt, P. (Ed.). (2019). Reviews of Environmental Contamination and Toxicology Volume 248. Journal of Chemical & Engineering Data, 64(4), 1385-1390. [Link]

-

Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. [Link]

-

PubChem. (n.d.). Potassium (2-aminocarbonylphenyl)trifluoroborate. [Link]

-

PubChem. (n.d.). Potassium (aminomethyl)trifluoroborate, N-BOC protected. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)

-

PubChem. (n.d.). Potassium (4-Fluorophenyl)trifluoroborate. [Link]

-

Kinbester. (2011). MSDS KI-0042 KBF4, Potassium tetrafluoroborate. [Link]

-

Carl ROTH. (2023). Safety Data Sheet: Potassium tetrafluoroborate. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. OECD 105 - Phytosafe [phytosafe.com]

- 6. oecd.org [oecd.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. filab.fr [filab.fr]

- 9. POTASSIUM (4-AMINOCARBONYLPHENYL)TRIFLUOROBORATE price,buy POTASSIUM (4-AMINOCARBONYLPHENYL)TRIFLUOROBORATE - chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

The Ascendance of Potassium Organotrifluoroborates: A Technical Guide to Their Discovery, Synthesis, and Application in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium organotrifluoroborates have emerged from relative obscurity to become indispensable tools in modern organic synthesis. Their remarkable stability, ease of handling, and versatile reactivity have established them as superior alternatives to traditional organoboron reagents, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the discovery and history of these remarkable compounds, delves into the intricacies of their synthesis and structural properties, and offers detailed protocols for their application, with a particular focus on their pivotal role in pharmaceutical research and drug development.

A Historical Perspective: From Laboratory Curiosity to Synthetic Staple

The journey of organotrifluoroborates began not with a flash of discovery, but as a quiet evolution in the understanding of organoboron chemistry. For a long time, these compounds were considered mere laboratory curiosities. The first report of an organotrifluoroborate complex dates back to 1940, with the preparation of tetramethylammonium and tetrabutylammonium triphenylfluoroborates. However, it was not until the 1960s that publications on potassium organotrifluoroborates began to appear, driven by the quest for stable perfluoroalkylated boron derivatives.

A pivotal moment in the history of these reagents arrived in 1995 with the work of Vedejs and his colleagues. They developed a highly efficient and practical method for the synthesis of potassium aryltrifluoroborates from the corresponding arylboronic acids using potassium hydrogen difluoride (KHF₂). This breakthrough transformed organotrifluoroborates from niche compounds into readily accessible and highly valuable synthetic intermediates. The Vedejs method, noted for its simplicity and high yields, opened the door for widespread investigation and application of this class of reagents.

Subsequent research, notably by the research groups of G. A. Molander and J-P. Genet, further expanded the synthetic utility of potassium organotrifluoroborates, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. Their work demonstrated the exceptional stability and reactivity of these reagents, solidifying their position as a cornerstone of modern carbon-carbon bond formation.

The Superiority of the Trifluoroborate Moiety: Structure, Stability, and Advantages

The enhanced stability and unique reactivity of potassium organotrifluoroborates stem directly from their tetracoordinate boron center. Unlike their boronic acid and ester counterparts, which possess a vacant p-orbital on the boron atom and are thus susceptible to decomposition, the boron in organotrifluoroborates is coordinatively saturated. This structural feature imparts a remarkable stability to air and moisture, allowing them to be handled and stored indefinitely under ambient conditions without special precautions.

This inherent stability offers several key advantages for the synthetic chemist:

-

Ease of Handling: They are typically crystalline, free-flowing solids, simplifying weighing and dispensing.

-

Enhanced Stoichiometric Control: Boronic acids often exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can complicate reaction stoichiometry. Organotrifluoroborates exist as well-defined monomers, allowing for more precise control over reagent quantities.

-

Broad Functional Group Tolerance: Their stability allows them to be carried through multi-step syntheses where more sensitive boronic acids or esters would require protection and deprotection steps.

The following table summarizes the key advantages of potassium organotrifluoroborates over traditional organoboron reagents:

| Feature | Potassium Organotrifluoroborates | Boronic Acids | Boronic Esters |

| Stability to Air/Moisture | High | Low to Moderate | Moderate |

| Physical Form | Crystalline Solid | Often Amorphous Solid | Liquid or Solid |

| Stoichiometry | Monomeric | Equilibrium with Boroxines | Monomeric |

| Handling | Simple | Often Requires Inert Atmosphere | Generally Simpler than Acids |

| Purification | Often by Recrystallization | Can be Challenging | Generally Straightforward |

Synthesis of Potassium Organotrifluoroborates: A Practical Approach

The accessibility of potassium organotrifluoroborates is a key factor in their widespread adoption. Several reliable methods exist for their preparation, with the choice of method depending on the nature of the desired organotrifluoroborate and the available starting materials.

From Boronic Acids: The Vedejs Protocol

The most common and straightforward method for the synthesis of potassium aryl- and alkenyltrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen difluoride (KHF₂).

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid

-

Dissolution: Phenylboronic acid (1.0 eq) is dissolved in methanol (MeOH).

-

Addition of KHF₂: A saturated aqueous solution of potassium hydrogen difluoride (KHF₂, 3.0 eq) is added to the methanolic solution of the boronic acid.

-

Precipitation: The potassium phenyltrifluoroborate product precipitates out of the solution as a white solid.

-

Isolation: The solid is collected by vacuum filtration, washed with cold methanol, and dried under vacuum.

This procedure is generally high-yielding and provides the desired organotrifluoroborate in high purity.

One-pot procedures starting from organic halides have also been developed, further streamlining the synthesis of these valuable reagents. These methods typically involve a lithium-halogen exchange or Grignard formation, followed by reaction with a borate ester and subsequent treatment with KHF₂, all in the same reaction vessel. This approach avoids the isolation of potentially unstable organoboron intermediates.

A Theoretical and Mechanistic Guide to Potassium (4-aminocarbonylphenyl)trifluoroborate: A Key Building Block in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract